molecular formula AgBiS B576952 Bismuth--sulfanylidenesilver (1/1) CAS No. 12249-39-7

Bismuth--sulfanylidenesilver (1/1)

Cat. No.: B576952
CAS No.: 12249-39-7
M. Wt: 348.909
InChI Key: JGXSUBQYQLXZIP-UHFFFAOYSA-N
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Description

Bismuth-sulfanylidenesilver (1/1), a bimetallic sulfide compound, is hypothesized to adopt a structure combining bismuth (Bi) and silver (Ag) in a 1:1 molar ratio.

Properties

CAS No.

12249-39-7

Molecular Formula

AgBiS

Molecular Weight

348.909

IUPAC Name

bismuth;sulfanylidenesilver

InChI

InChI=1S/Ag.Bi.S

InChI Key

JGXSUBQYQLXZIP-UHFFFAOYSA-N

SMILES

S=[Ag].[Bi]

Synonyms

BISMUTH SILVER SULFIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Compositional Comparison

The table below summarizes key properties of bismuth-sulfanylidenesilver (1/1) alongside Bi₂S₃ and Ag₂S:

Compound Formula CAS Number Molecular Weight (g/mol) Crystal Structure Band Gap (eV) Thermal Stability
Bismuth-sulfanylidenesilver (1/1) BiAgS Not reported ~323.0 (estimated) Hypothetical layered structure ~1.2 (estimated) Moderate
Bismuth(III) sulfide Bi₂S₃ 1345-07-9 514.16 Orthorhombic (Pnma) 1.3–1.7 Stable up to 685°C
Silver sulfide Ag₂S 215-483-8 247.80 Monoclinic (α-Ag₂S) 0.9–1.1 Stable up to 177°C

Key Observations :

  • Crystal Structure: Bi₂S₃ adopts an orthorhombic structure with Bi³⁺ ions in trigonal prismatic coordination, while Ag₂S exhibits a monoclinic phase at room temperature . Bismuth-sulfanylidenesilver (1/1) is theorized to form a layered structure due to the contrasting ionic radii and bonding preferences of Bi and Ag.
  • Band Gap : The estimated band gap of BiAgS (~1.2 eV) positions it between Bi₂S₃ (1.3–1.7 eV) and Ag₂S (0.9–1.1 eV), suggesting intermediate semiconducting properties suitable for optoelectronic applications .
  • Thermal Stability : Bi₂S₃ demonstrates higher thermal stability (decomposes at ~685°C) compared to Ag₂S (stable up to 177°C). Bismuth-sulfanylidenesilver (1/1) likely exhibits moderate stability due to the interplay of Bi–S and Ag–S bonds .

Reactivity and Hazard Profile

  • Bismuth Compounds : Bismuth sulfides are generally less toxic than heavy metal sulfides. Bi₂S₃ is classified under Schedule 5 (low-risk substances) in regulatory frameworks, requiring minimal safety precautions .
  • Silver Compounds: Ag₂S poses higher toxicity risks, particularly in nanoparticle form, necessitating stringent handling protocols. No regulatory data is provided for BiAgS, but its hazards may align with Ag₂S due to silver content .

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